molecular formula C3H6ClNO2 B3343070 2-Chloro-1-nitro-propane CAS No. 503-76-4

2-Chloro-1-nitro-propane

Cat. No.: B3343070
CAS No.: 503-76-4
M. Wt: 123.54 g/mol
InChI Key: HRYRVCUBGVCXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-nitro-propane is an organic compound with the molecular formula C3H6ClNO2. It is a colorless liquid with a strong, pungent odor. This compound is known for its reactivity and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-nitro-propane can be synthesized through the nitration of 1-chloro-propane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 1,2-dichloropropane with nitric acid. The reaction conditions involve the use of concentrated nitric acid and hydrochloric acid, with the mixture being slowly added to the reactants at low temperatures to ensure safety and control .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-1-nitro-propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-nitro-propane involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The chlorine atom and the nitro group make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Comparison with Similar Compounds

  • 2-Chloro-2-nitropropane
  • 1-Chloro-2-nitropropane
  • 2-Bromo-1-nitropropane

Comparison: 2-Chloro-1-nitro-propane is unique due to its specific reactivity profile, which is influenced by the position of the chlorine and nitro groups on the propane backbone. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on its molecular structure .

Properties

IUPAC Name

2-chloro-1-nitropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c1-3(4)2-5(6)7/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYRVCUBGVCXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870571
Record name 2-Chloro-1-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-76-4
Record name 2-Chloro-1-nitropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-chloro-1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niagara 3514
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-nitro-propane
Reactant of Route 2
2-Chloro-1-nitro-propane
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-nitro-propane
Reactant of Route 4
2-Chloro-1-nitro-propane
Reactant of Route 5
2-Chloro-1-nitro-propane
Reactant of Route 6
2-Chloro-1-nitro-propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.